phosphane CAS No. 144685-33-6](/img/structure/B12542746.png)
[3-(2-Methoxyethoxy)propyl](diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethoxy)propylphosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a propyl chain substituted with a 2-methoxyethoxy group and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)propylphosphane typically involves the reaction of diphenylphosphine with a suitable alkylating agent. One common method is the reaction of diphenylphosphine with 3-chloro-1-(2-methoxyethoxy)propane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of 3-(2-Methoxyethoxy)propylphosphane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-(2-Methoxyethoxy)propylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.
Coordination: The phosphane group can coordinate to transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Products vary depending on the substituent introduced.
Coordination: Metal-phosphane complexes are formed.
科学的研究の応用
Chemistry
In chemistry, 3-(2-Methoxyethoxy)propylphosphane is used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals makes it valuable in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology and Medicine
While specific biological applications of 3-(2-Methoxyethoxy)propylphosphane are less documented, phosphane derivatives are generally explored for their potential in drug development and as probes in biochemical studies.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalysis also makes it valuable in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Methoxyethoxy)propylphosphane primarily involves its ability to coordinate to metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The phosphane group can donate electron density to the metal, stabilizing different oxidation states and intermediates during the reaction.
類似化合物との比較
Similar Compounds
Triphenylphosphane: Another common phosphane ligand, but without the 2-methoxyethoxy group.
3-(2-Methoxyethoxy)propylphosphane: Similar structure but with only one phenyl group.
3-(2-Methoxyethoxy)propylphosphane: Similar structure but with a methyl group instead of phenyl groups.
Uniqueness
The presence of the 2-methoxyethoxy group in 3-(2-Methoxyethoxy)propylphosphane provides unique solubility and steric properties compared to other phosphane ligands. This can influence its reactivity and the stability of the metal complexes it forms, making it a valuable ligand in specific catalytic applications.
特性
CAS番号 |
144685-33-6 |
|---|---|
分子式 |
C18H23O2P |
分子量 |
302.3 g/mol |
IUPAC名 |
3-(2-methoxyethoxy)propyl-diphenylphosphane |
InChI |
InChI=1S/C18H23O2P/c1-19-14-15-20-13-8-16-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
InChIキー |
XLYDNNJMPOEMFM-UHFFFAOYSA-N |
正規SMILES |
COCCOCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


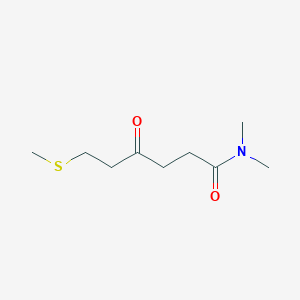
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
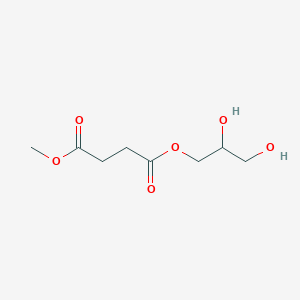
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
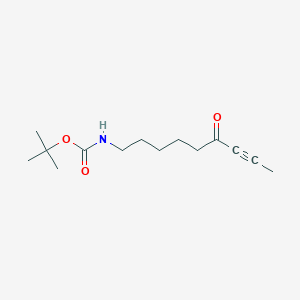
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
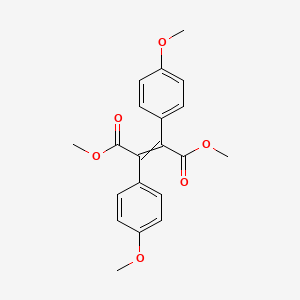
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
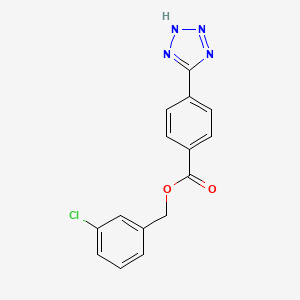


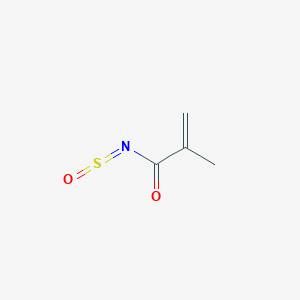
![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
